Product packaging for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)(Cat. No.:)

cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

Cat. No.: B10847895
M. Wt: 595.8 g/mol
InChI Key: RKZORBYVFSJNHI-NKKJXINNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) Introduction: cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is a synthetic cyclic peptide offered for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Detailed Properties & Applications: (This section should detail the compound's main applications, specific research value, and mechanism of action. Below are examples of the type of information to include, based on similar cyclic peptides found in search results.) Potential research applications for this class of compounds can include: * Microbial Metabolism Studies: Some cyclic dipeptides, such as cyclo(L-Ala-L-Pro), have been shown to inhibit aflatoxin production in fungi like Aspergillus parasiticus without affecting fungal growth, making them subjects of interest in food safety and mycotoxin research . The mechanism may involve binding to fungal glutathione S-transferase (GST) and repressing the expression of key regulatory genes like aflR . * Anticancer Research: Certain cyclodipeptides, for instance Cyclo(Ala-Pro), have demonstrated toxicity against various human cancer cell lines, including A549, HCT-116, and HepG2, highlighting their potential as investigative tools in oncology . * Infectious Disease Research: Compounds like Cyclo(D-Leu-D-Pro), also known as Gancidin W, have exhibited significant anti-malarial activity in animal models, achieving high inhibition rates against Plasmodium berghei with low observed toxicity, suggesting utility in parasitology studies . Handling and Storage: For optimal stability, store this product as a powder, desiccated at -20°C. Resuspend according to standard laboratory protocols for peptides. Always refer to the material safety data sheet (MSDS) before use. Note: The specific biological activities, molecular targets, and detailed research applications for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) require further experimental validation. The examples provided are for illustrative purposes based on structurally related molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37N5O4S2 B10847895 cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H37N5O4S2

Molecular Weight

595.8 g/mol

IUPAC Name

(3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone

InChI

InChI=1S/C30H37N5O4S2/c1-20-28(38)35-16-9-13-24(35)27(37)33-23(12-3-2-8-17-40-41-25-14-6-7-15-31-25)26(36)34-30(29(39)32-20)18-21-10-4-5-11-22(21)19-30/h4-7,10-11,14-15,20,23-24H,2-3,8-9,12-13,16-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+/m0/s1

InChI Key

RKZORBYVFSJNHI-NKKJXINNSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5

Origin of Product

United States

Synthetic Methodologies for Cyclo L Am7 S2py A2in L Ala D Pro and Analogs

General Principles of Cyclic Peptide Chemical Synthesis.nih.govspringernature.combiosyn.comnih.govoup.combiosyn.com

The chemical synthesis of cyclic peptides is a cornerstone of medicinal chemistry and drug discovery, offering a pathway to molecules with enhanced stability, binding affinity, and specificity compared to their linear counterparts. nih.govbiosyn.comaltabioscience.com The core principle involves the formation of a covalent bond to create a ring structure, a process that can be achieved through various strategies. altabioscience.com These peptides can range in size from small dipeptides to large macrocycles and are found in nature with a wide array of biological activities. altabioscience.comcreative-peptides.com

Solid-Phase Peptide Synthesis (SPPS) for Linear Precursors.biosyn.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear peptide precursors required for cyclization. biosyn.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin. biosyn.com A key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin, thus simplifying the purification process. biosyn.com

The synthesis typically proceeds from the C-terminus to the N-terminus. biosyn.com The first amino acid is anchored to the resin, and subsequent amino acids, with their α-amino groups temporarily protected (commonly with Fmoc or Boc groups), are coupled one by one. creative-peptides.comnih.gov Each coupling step is followed by a deprotection step to free the N-terminus for the next coupling reaction. nih.gov The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the cleavage strategy. creative-peptides.com For instance, Wang resin is often used for peptides with a C-terminal acid, while Rink amide resin is employed for those with a C-terminal amide. creative-peptides.com

Resin TypeTypical C-Terminal GroupCleavage Condition
Wang ResinCarboxylic AcidStrong Acid (e.g., TFA)
Rink Amide ResinAmideStrong Acid (e.g., TFA)
2-Chlorotrityl Chloride (2-CTC) ResinCarboxylic AcidMild Acid

This table provides a simplified overview of common resins used in SPPS.

Cyclization Strategies in Solution-Phase vs. On-Resin.biosyn.comnih.govelsevierpure.com

Once the linear peptide precursor is synthesized, the critical cyclization step is performed. This can be carried out either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin and is in solution (solution-phase cyclization). springernature.comnih.gov

On-resin cyclization benefits from the "pseudo-dilution" effect, where the resin-bound peptide chains are physically separated, which can minimize intermolecular side reactions like dimerization and oligomerization. nih.govnih.gov This method is often more efficient and can lead to higher purity of the cyclic product. nih.gov However, it can be limited by the need for an anchor point on the peptide's side chain and may require complex orthogonal protection strategies. nih.gov

Solution-phase cyclization offers more flexibility as it does not require a specific anchoring amino acid. nih.gov The linear peptide is cleaved from the resin and then cyclized in a dilute solution to favor intramolecular cyclization over intermolecular reactions. peptide.com However, this method is more prone to the formation of cyclic dimers and other oligomers, and the solubility of the protected linear peptide can sometimes be a challenge. nih.govnih.gov

Cyclization MethodAdvantagesDisadvantages
On-Resin Pseudo-dilution effect minimizes oligomerization; Often higher purity. nih.govnih.govRequires specific anchoring side-chain; Can be sterically hindered. nih.govpeptide.com
Solution-Phase More flexible, no anchoring group needed; Can be used for any sequence. nih.govProne to dimerization/oligomerization; Solubility of precursor can be an issue. nih.govpeptide.com

This table compares the general advantages and disadvantages of on-resin and solution-phase cyclization.

Head-to-Tail Cyclization Approaches.springernature.comnih.govbiorxiv.org

The most common form of cyclization is the formation of a peptide bond between the N-terminus (head) and the C-terminus (tail) of the linear precursor. biosyn.comaltabioscience.comrsc.org This "head-to-tail" cyclization results in a homodetic cyclic peptide. altabioscience.com To achieve this, the N-terminal α-amino group and the C-terminal carboxylic acid group must be selectively deprotected and activated for amide bond formation. rsc.org Various coupling reagents, such as PyBOP or HATU, are used to facilitate this reaction. frontiersin.orgmdpi.com The success of head-to-tail cyclization can be highly sequence-dependent, with some sequences being more prone to cyclization than others. peptide.com

Side-Chain-to-Side-Chain and Other Cyclization Modes.springernature.combiorxiv.org

Besides head-to-tail cyclization, other strategies involve forming a link between the side chains of two amino acids, or between a side chain and one of the termini. nih.govbiosyn.com These methods can create a variety of cyclic structures with different conformational properties. Common examples include the formation of a disulfide bridge between two cysteine residues or a lactam bridge between the side chains of an acidic amino acid (like aspartic or glutamic acid) and a basic amino acid (like lysine). biosyn.compeptide.com These alternative cyclization modes can be used to create bicyclic or more complex peptide architectures. nih.gov

Specialized Synthetic Techniques for Incorporating Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids, which are not one of the 20 standard protein-building amino acids, is a powerful strategy to enhance the pharmacological properties of peptides. nih.gov These unique building blocks can introduce conformational constraints, improve stability against enzymatic degradation, and increase receptor binding affinity. nih.govyoutube.com

Integration of L-Am7(S2Py) and A2in into Peptide Sequences.biosyn.comnih.govoup.comnih.govnih.gov

The synthesis of a peptide like cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) necessitates the incorporation of the non-proteinogenic amino acids L-Am7(S2Py) and A2in. The successful integration of these specialized residues requires careful planning and execution during solid-phase peptide synthesis.

The specific building blocks, Fmoc-L-Am7(S2Py)-OH and Fmoc-A2in-OH, would be synthesized separately and then introduced into the peptide sequence using standard SPPS protocols. The coupling of these bulky or unusual amino acids might require optimized conditions, such as the use of more potent coupling reagents or longer reaction times, to ensure efficient incorporation. nih.gov The presence of the pyridyl disulfide group in L-Am7(S2Py) also requires that all subsequent chemical steps are compatible with this functionality to avoid its premature cleavage or unwanted side reactions.

Considerations for D-Amino Acid (D-Proline) Incorporation

The incorporation of D-amino acids, such as D-proline, into a peptide sequence introduces specific stereochemical configurations that can significantly influence the peptide's three-dimensional structure and biological activity. nih.govnih.gov The presence of a D-amino acid can induce specific turns in the peptide backbone, pre-organizing the linear precursor for more efficient cyclization. nih.gov

However, the synthesis of peptides containing D-amino acids requires careful control to prevent racemization, which is the conversion of a chiral amino acid to a mixture of both D and L enantiomers. This is particularly crucial as the biological properties of the resulting diastereomers can be vastly different. mdpi.com

The incorporation of proline and its analogs, including D-proline, can be challenging due to the unique cyclic structure of this imino acid. thieme-connect.debeilstein-journals.org Standard coupling methods may need to be optimized to efficiently form peptide bonds involving the sterically hindered secondary amine of proline. thieme-connect.debeilstein-journals.org In some cases, specialized techniques or proline derivatives are employed to facilitate the synthesis. nih.govgoogle.com

For the synthesis of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), the D-proline residue is a key architectural element. Its incorporation is expected to stabilize a specific conformation of the cyclic peptide, which is often essential for its intended biological function. The choice of coupling reagents and reaction conditions during the addition of D-proline and its neighboring amino acids is critical to maintaining the desired stereochemistry.

Overcoming Synthetic Challenges in the Production of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

The synthesis of cyclic peptides is often plagued by challenges such as low yields, side reactions, and purification difficulties. The production of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is no exception, requiring meticulous optimization of the synthetic strategy to achieve a high-purity final product.

Mitigation of Epimerization and Racemization during Coupling and Cyclization

Epimerization, the change in configuration at one of several chiral centers in a molecule, and racemization are significant concerns in peptide synthesis, particularly during the activation of the carboxylic acid group for peptide bond formation and during the final cyclization step. mdpi.com The C-terminal amino acid of the linear peptide to be cyclized is especially susceptible to racemization. nih.gov

Several factors can influence the rate of epimerization, including the type of coupling reagent, the base used, the solvent, and the reaction temperature. mdpi.comu-tokyo.ac.jp

Key Strategies to Mitigate Epimerization and Racemization:

StrategyDescriptionKey Findings & Citations
Choice of Coupling Reagent The selection of the coupling reagent is paramount. Reagents like HATU, HBTU, and PyBOP are commonly used, with their propensity to cause epimerization varying. nih.govmdpi.com Additives such as HOAt and Oxyma Pure can be used to suppress racemization. nih.govu-tokyo.ac.jpThe use of HBTU was found to prevent racemization during the cyclization of a linear peptide where HATU had previously caused it. mdpi.com PyBOP has also been successfully used to minimize epimerization in cyclic peptide synthesis. nih.gov
Base Selection The choice and amount of base used for carboxyl activation can significantly impact epimerization. Weaker, non-nucleophilic bases like DIPEA are often preferred, but their concentration must be carefully controlled.The mechanism of racemization is often initiated by the abstraction of the α-hydrogen by a base. mdpi.com
Solvent Effects The polarity of the solvent can influence the stability of the carbanion intermediate that leads to racemization. Less polar solvents can sometimes reduce the rate of epimerization. mdpi.comu-tokyo.ac.jpDMF is known to increase the rate of epimerization, while solvent mixtures like chloroform (B151607) and trifluoroethanol have been shown to suppress it. u-tokyo.ac.jp
Temperature Control Lowering the reaction temperature is a general strategy to reduce the rate of epimerization. u-tokyo.ac.jpLow temperatures are known to suppress epimerization during peptide synthesis. u-tokyo.ac.jp
Native Chemical Ligation (NCL) NCL is a chemoselective method that allows for the coupling of unprotected peptide segments, often with very low levels of epimerization. nih.govu-tokyo.ac.jpNCL is recognized as an epimerization-free ligation method. u-tokyo.ac.jp

Management of Ring Strain and Undesired Side Reactions

The cyclization of a linear peptide to form a cyclic structure, especially for smaller rings, can be energetically unfavorable due to ring strain. nih.gov This can lead to low yields of the desired monomeric cyclic peptide and the formation of undesired side products such as cyclic dimers, trimers, or higher-order oligomers. nih.gov

The strategic placement of turn-inducing elements, such as D-amino acids or proline residues, can pre-organize the linear peptide into a conformation that is more favorable for cyclization, thereby increasing the effective molarity and reducing the likelihood of intermolecular side reactions. nih.gov The presence of D-proline in the cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) sequence is a deliberate design element to facilitate efficient cyclization.

Other side reactions that can occur during peptide synthesis include the modification of sensitive amino acid side chains. For instance, cysteine residues are prone to various side reactions. bachem.com Careful selection of protecting groups for reactive side chains is essential to prevent these unwanted modifications.

Optimization of Purification Protocols for High Purity

Achieving high purity is a critical final step in the synthesis of any pharmaceutical compound. For cyclic peptides like cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), purification can be challenging due to the potential presence of closely related impurities, such as diastereomers (from epimerization) and deletion or insertion sequences. gimitec.comwaters.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the purification of synthetic peptides. gimitec.comymcamerica.com The development of an effective HPLC purification method involves a systematic approach to optimize various parameters. waters.com

Key Parameters for HPLC Purification Optimization:

ParameterConsiderationsImpact on Purification
Stationary Phase (Column) The choice of column chemistry (e.g., C18, C8) and particle size is crucial. ymcamerica.com For peptides, columns with specific pore sizes are often recommended. gimitec.comymcamerica.comThe hydrophobicity and size of the peptide will dictate the most suitable stationary phase for optimal separation. ymcamerica.com Smaller particle sizes generally offer higher resolution. gimitec.com
Mobile Phase Composition The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile). gimitec.comresearchgate.net Additives like trifluoroacetic acid (TFA) or formic acid are used to improve peak shape and resolution. waters.comThe composition of the mobile phase directly affects the retention and selectivity of the separation. gimitec.com Biocompatible mobile phases may be necessary depending on the intended use of the peptide. gimitec.com
Gradient Elution A gradient of increasing organic solvent concentration is used to elute the peptide and separate it from impurities. The gradient slope and duration are key optimization parameters. waters.comA well-designed gradient is essential for resolving the target peptide from closely eluting impurities. waters.com
Temperature Column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution. gimitec.comwaters.comElevated temperatures can sometimes improve peak shape and resolution for difficult separations. gimitec.com
Sample Preparation Proper sample dissolution and stability are critical for successful purification. waters.com Some peptides may have limited solubility in common chromatographic solvents. gimitec.comwaters.comPoor sample solubility can lead to precipitation and degradation, compromising the purification process. waters.com

Following initial purification, techniques like lyophilization (freeze-drying) are often used to obtain the final product as a dry, stable powder. researchgate.net To confirm the purity and identity of the final compound, a suite of analytical techniques is employed, including analytical HPLC, mass spectrometry, and amino acid analysis. nih.govnih.gov For peptides containing chiral centers, chiral chromatography or derivatization with a chiral reagent followed by chromatographic separation may be necessary to confirm the stereochemical integrity. nih.gov

Structure Activity Relationship Sar Studies of Cyclo L Am7 S2py A2in L Ala D Pro and Its Derivatives

General Principles of SAR in Constrained Peptidomimetics

The design of peptidomimetics aims to transform peptides into drug-like molecules with improved potency, selectivity, and metabolic stability. nih.gov A key strategy in this process is the introduction of conformational constraints, such as cyclization, to reduce the inherent flexibility of linear peptides. mdpi.comnih.gov Constraining a peptide backbone into a more rigid structure lowers the entropic penalty upon binding to its biological target, which can lead to enhanced binding affinity. nih.govrsc.org This approach is fundamental to the development of molecules that can effectively mimic the secondary structures of natural peptides, like α-helices or β-turns, which are often involved in mediating protein-protein interactions (PPIs). nih.gov

The process of developing peptidomimetics often begins with a native peptide sequence and involves identifying the shortest active fragment and the key residues responsible for receptor interaction. nih.gov Subsequent steps involve designing and synthesizing conformationally constrained analogs to test hypotheses about the bioactive conformation. nih.gov By systematically modifying the structure—for instance, through cyclization, incorporating non-natural amino acids, or altering side chains—researchers can fine-tune physicochemical properties and biological activity. nih.govrsc.org This iterative process of design, synthesis, and biological testing is the cornerstone of SAR studies, ultimately guiding the transformation of a lead peptide into a potent and selective therapeutic candidate. nih.gov

Investigating the Conformational Basis of Activity

The biological function of a cyclic peptidomimetic is intrinsically linked to its three-dimensional structure. Therefore, a central aspect of SAR studies is the detailed investigation of the compound's conformational preferences. nih.govcapes.gov.br Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods like molecular dynamics (MD) simulations are employed to elucidate the solution-state or solid-state conformation. nih.govacs.org These analyses help to understand how the molecule presents its pharmacophoric elements—the specific side chains and functional groups—for optimal interaction with its target receptor. nih.gov

For cyclic peptides, the goal is often to stabilize a specific conformation that mimics a turn or loop region of a native protein. nih.gov The constrained nature of the cyclic backbone reduces the number of accessible conformations, making it more likely that a single, predominant conformer exists in equilibrium, which simplifies conformational analysis. capes.gov.br By comparing the conformations of active versus inactive analogs, researchers can build a robust model of the bioactive conformation. nih.gov This knowledge is crucial for rational drug design, as it allows for the development of new derivatives where the key pharmacophores are locked into the precise spatial arrangement required for high-affinity binding. nih.govacs.org

The Role of L-Am7(S2Py) in Modulating Biological Activity and Specificity

The L-Am7(S2Py) residue is a non-canonical amino acid that likely plays a multifaceted role in the biological activity of the parent compound. This residue consists of a seven-carbon aliphatic chain (Am7) capped with a 2-pyridyl disulfide (S2Py) group. The disulfide bond is a key functional feature, as it can participate in thiol-disulfide exchange reactions with cysteine residues present in target proteins. mdpi.com This covalent interaction can lead to potent and prolonged inhibition or modulation of the target's function.

The Contribution of A2in to the Compound's Functional Profile

The residue A2in (L-α-aminoindane-2-carboxylic acid) is a constrained analog of phenylalanine. Its incorporation into the peptide backbone introduces significant rigidity. The design of peptidomimetics often involves replacing flexible amino acids with constrained versions to control the torsional angles of the side chain (χ angles) and lock the molecule into its bioactive conformation. mdpi.com By restricting the rotation of the phenyl group, A2in helps to pre-organize the peptidomimetic for optimal receptor binding, reducing the entropic cost of interaction. nih.gov

The rigid indane scaffold ensures a specific orientation of the aromatic ring relative to the peptide backbone. This fixed orientation can be critical for fitting into a well-defined binding pocket on a receptor. SAR studies on related compounds have shown that such constraints can lead to a major increase in affinity. nih.gov Therefore, the A2in residue is a crucial structural element that contributes to the compound's functional profile by enforcing a specific, low-energy conformation that is favorable for biological activity.

Stereochemical Impact of L-Ala and D-Proline on Receptor Recognition and Efficacy

The presence of D-amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. nih.gov More importantly, D-amino acids can induce specific secondary structures. D-Proline, in particular, is a potent inducer of β-turns, which are common recognition motifs in protein-protein interactions. nih.gov The heterochiral L-Ala-D-Pro sequence is well-known for its high propensity to form a β-turn, which constrains the peptide backbone into a specific folded structure. nih.gov Studies on other peptides have demonstrated that the stereochemistry of alanine (B10760859) residues can significantly influence the resulting conformation and crystal packing, with D-Ala promoting specific intramolecular interactions that favor a particular structure. nih.gov Thus, the L-Ala and D-Pro residues work in concert to define the backbone topology, which is paramount for precise receptor recognition and efficacy.

Analysis of Side-Chain and Backbone Modifications on Potency and Selectivity

Once a lead compound like cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is identified, SAR studies proceed by systematically modifying its side chains and backbone to probe the structural requirements for activity. nih.gov Side-chain modifications could involve altering the length of the alkyl chain in the L-Am7(S2Py) residue, substituting the pyridyl ring to modulate electronic properties, or modifying the aromatic ring of A2in. Such changes can impact lipophilicity, steric interactions, and charge, all of which can influence potency and selectivity. nih.gov

Backbone modifications, such as N-methylation, are another powerful tool for fine-tuning the properties of cyclic peptides. mdpi.com N-methylation can block hydrogen bond donation, which may be important for passive cell permeability, and it can also introduce steric constraints that favor a specific backbone conformation. rsc.orgmdpi.com A systematic scan of modifications allows for the construction of a detailed SAR map.

The following interactive table illustrates hypothetical SAR data for derivatives of the parent compound, demonstrating how specific modifications might influence biological potency.

Compound IDModification from Parent CompoundTarget Affinity (IC₅₀, nM)Rationale for Change
Parent cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)15Baseline lead compound.
Mod-01 L-Am5 (S2Py) (shorter chain)45Decreased affinity suggests the longer alkyl chain is optimal for hydrophobic interactions.
Mod-02 L-Am7(S-S -Ph) (phenyl disulfide)25Slightly lower affinity indicates the nitrogen in the pyridyl ring may be important for a specific H-bond or polar interaction.
Mod-03 Phe instead of A2in150Significant loss of activity highlights the importance of the conformational constraint provided by the A2in residue.
Mod-04 D-Ala instead of L-Ala90Change in stereochemistry alters the backbone turn structure, reducing receptor recognition.
Mod-05 L-Pro instead of D-Pro250Drastic loss of activity confirms the D-Pro is critical for inducing the correct bioactive β-turn conformation.
Mod-06 N-Me-Ala (N-methylated Alanine)12Increased affinity suggests that reducing backbone flexibility at this position and/or blocking a non-essential H-bond is beneficial.

Understanding the Chemical Space around cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

Exploring the chemical space around a lead compound involves designing and synthesizing a library of analogs to map the boundaries of chemical structures that retain or improve biological activity. mdpi.com This process helps to understand which parts of the molecule are tolerant to modification and which are essential for function. For cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), this would involve creating derivatives with diverse substitutions at each position to probe steric, electronic, and hydrophobic requirements. mdpi.com

Modern techniques like peptide arrays on solid supports allow for the rapid, parallel synthesis and screening of hundreds or thousands of related peptides. rsc.org An array could be designed with systematic substitutions at each position of the parent cyclic peptide (e.g., alanine scan, D-amino acid scan, N-methylation scan) to quickly identify key residues and beneficial modifications. rsc.org The data from such high-throughput screening, combined with computational modeling, provides a comprehensive picture of the SAR landscape. acs.org This understanding of the chemical space is invaluable for guiding the optimization process, leading to the development of second-generation compounds with superior potency, selectivity, and drug-like properties.

Computational Design and De Novo Engineering of Cyclo L Am7 S2py A2in L Ala D Pro Analogs

Rational Computational Design Methodologies for Cyclic Peptides

Rational computational design has become an indispensable tool in the quest for novel drugs and therapeutic agents. biorxiv.org For cyclic peptides, which are circular chains of amino acid residues, these methods are particularly valuable due to the vast combinatorial sequence space and the complexity of their three-dimensional structures. biorxiv.orgrsc.orgrsc.org

De Novo Design Approaches for Novel Cyclic Peptides

De novo design, or design from scratch, of cyclic peptides aims to create entirely new molecules with desired properties, often without a known starting template. rsc.org This approach is critical because there are relatively few naturally occurring cyclic peptides to draw inspiration from. biorxiv.org Computational methods for de novo design often involve generating and evaluating a vast number of potential peptide sequences and conformations to identify candidates with high stability and binding affinity for a specific target. rsc.orgbiorxiv.org

Recent advancements have also focused on developing efficient pipelines for cyclic peptide design. For instance, the CyclicChamp pipeline utilizes a variant of simulated annealing to search for low-energy peptide backbones while ensuring the peptide chain can be closed into a ring. biorxiv.org This method has proven effective in designing stable cyclic peptides of various sizes. biorxiv.org Furthermore, reinforcement learning-based methods like CYC_BUILDER are being developed to efficiently assemble peptide fragments and cyclize them to generate diverse cyclic peptide binders for target proteins. biorxiv.orgresearchgate.netbiorxiv.org

Virtual Library Generation and Screening

Virtual library generation and screening are powerful computational techniques used to explore a vast chemical space of potential drug candidates without the need for physical synthesis and testing of every compound. nih.govacs.orgnih.gov This is particularly advantageous for cyclic peptides, where the number of possible sequences and modifications is immense. rsc.org

The process begins with the creation of a virtual library, which is a collection of digital representations of cyclic peptides. acs.orgnih.govacs.org These libraries can be generated to be highly diverse, encompassing various cyclization strategies, sequences, and even the inclusion of non-natural amino acids. acs.orgacs.org Software like CycloPs facilitates the rapid generation of large, structurally diverse virtual libraries of constrained peptides. acs.orgresearchgate.net

Once a virtual library is established, it is subjected to a screening process where each peptide is computationally evaluated for its potential to bind to a specific biological target. nih.govacs.org This "virtual screening" can identify promising "hits" that can then be prioritized for synthesis and experimental validation. acs.orgnih.gov This approach significantly accelerates the discovery of lead compounds by focusing resources on the most likely candidates. acs.org The use of combinatorial libraries of cyclic peptides in virtual screening has proven effective in identifying protein-protein and protein-peptide interactions that can be targeted by these molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in Cyclic Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of cyclic peptide design. rsc.orgjpt.com These technologies offer powerful tools to navigate the vast and complex landscape of peptide sequences and structures, accelerating the discovery and optimization of new therapeutic agents. rsc.orgrsc.org

Predictive Models for Structure-Function Relationships

A significant challenge in cyclic peptide design is understanding the relationship between a peptide's sequence and its three-dimensional structure, which in turn dictates its function. jpt.comtufts.edu Machine learning models are being developed to predict the conformational ensembles of cyclic peptides with remarkable speed and accuracy. tufts.eduresearchgate.net

One such method, StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), utilizes molecular dynamics simulations to train machine learning models. tufts.eduresearchgate.net These models can then predict the complete structural ensembles of cyclic peptides without the need for further time-consuming simulations, representing a massive improvement in computational efficiency. tufts.eduresearchgate.net By accurately predicting the various conformations a cyclic peptide can adopt in solution, researchers can better understand and design peptides with desired properties like binding affinity and membrane permeability. tufts.edunih.gov

Furthermore, deep learning models like the Molecular Attention Transformer (MAT) are being employed to predict crucial properties such as membrane permeability directly from the peptide's chemical structure. frontiersin.org These predictive models are invaluable for the in silico screening and development of cyclic peptides with therapeutic potential. rsc.org

Generative Models for Novel Sequence and Structure Generation

Generative models, a class of AI algorithms, are capable of creating entirely new data that resembles the data they were trained on. jpt.comresearchgate.netnih.gov In the context of cyclic peptide design, these models can generate novel peptide sequences and structures with desired properties. jpt.comresearchgate.netrsc.org

Tools like PepINVENT, an extension of the REINVENT platform, leverage generative models to explore the vast chemical space of both natural and non-natural amino acids to propose new and diverse peptide designs. researchgate.netrsc.org These models are not trained on peptides with specific properties, allowing them to serve as a versatile tool for various peptide-related tasks. researchgate.net Coupled with reinforcement learning, these generative models can be guided to design peptides that are optimized for specific goals, such as improved cell permeability or binding affinity. researchgate.netrsc.org

Software Tools and Platforms for Cyclic Peptide Modeling and Design

A growing number of specialized software tools and platforms are available to assist researchers in the complex task of cyclic peptide modeling and design. nih.govoup.com These tools range from generating virtual libraries to predicting structures and designing novel sequences.

Table 1: Notable Software Tools for Cyclic Peptide Design

Tool NamePrimary FunctionKey Features
AlphaFold Structure PredictionHigh-accuracy prediction of protein and peptide structures, including cyclic peptides. jpt.com Can be adapted for sequence design and optimization. biorxiv.orgjpt.comyoutube.com
cPEPmatch Rational DesignRapidly designs cyclic peptides to mimic protein-protein interfaces by matching backbone structures. nih.gov
CyclicChamp De Novo DesignEfficiently designs stable cyclic peptides of various sizes using a simulated annealing-based approach. biorxiv.org
CYC_BUILDER De Novo DesignEmploys reinforcement learning and fragment-based assembly to generate diverse cyclic peptide binders. biorxiv.orgresearchgate.netbiorxiv.org
CycloPs Virtual Library GenerationCreates large, diverse virtual libraries of constrained peptides, including those with non-natural amino acids. acs.orgresearchgate.net
PepINVENT Generative DesignA generative AI tool for designing novel peptides by exploring the chemical space of natural and non-natural amino acids. researchgate.netrsc.org
PEP-Cyclizer Cyclization ModelingAssists in the design of head-to-tail peptide cyclization by identifying suitable linker sequences and generating 3D models. univ-paris-diderot.fr
AfCycDesign De Novo DesignA deep learning model based on AlphaFold2 for the precise design of macrocyclic peptides. neurosnap.ai
CYCLOPEp Builder Design and SimulationA user-friendly web platform for designing and setting up simulations of cyclic peptides and self-assembling cyclic peptide nanotubes. nih.gov
cyclicpeptide Comprehensive AnalysisA Python package offering various tools for cyclic peptide analysis, including sequence generation and property calculation. oup.com

These tools, often integrating advanced computational techniques like machine learning and molecular dynamics, are empowering scientists to design and engineer novel cyclic peptide analogs with greater efficiency and precision. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.orgacs.orgresearchgate.netjpt.comrsc.orgnih.govoup.comuniv-paris-diderot.frneurosnap.ainih.gov The continued development and application of these platforms will undoubtedly accelerate the discovery of the next generation of peptide-based therapeutics.

Applications of Molecular Simulation Packages (e.g., CyclicChamp)

Molecular dynamics (MD) simulations are a cornerstone in the computational study of cyclic peptides, offering atomic-level insights into their conformational dynamics and interactions with biological targets. nih.gov While a specific tool named "CyclicChamp" is not prominently documented in the provided search results, the principles of using MD simulation packages are well-established and critical for designing analogs of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-).

These simulation packages are instrumental in several key areas of the design process:

Conformational Analysis: Cyclic peptides often exist as an ensemble of interconverting conformations in solution. nih.govnih.gov MD simulations can elucidate the predominant solution-state structures of the parent molecule, providing a template for analog design.

Binding Mode Prediction: By simulating the interaction of the cyclic peptide with its biological target, researchers can identify the key residues and interactions driving binding affinity and specificity. This knowledge is crucial for designing analogs that enhance these interactions.

Permeability Prediction: Scientists have developed computational methods based on large-scale molecular dynamics simulations to predict the cell-membrane permeability of cyclic peptides. technologynetworks.com This is a critical parameter for intracellular drug targets.

The process typically involves the use of various force fields, which are sets of parameters used to calculate the potential energy of the system. The choice of force field can significantly impact the accuracy of the simulation results. nih.govmdpi.com For instance, force fields like AMBER, CHARMM, OPLS, and GROMOS have been extensively used and compared for their performance in simulating cyclic peptide systems. mdpi.com

Table 1: Illustrative Applications of Molecular Dynamics Simulations in Analog Design

Application AreaSimulation GoalPotential Impact on Analog Design of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)
Structural Ensemble Characterization Determine the range and probability of different conformations in solution.Guide modifications to stabilize a bioactive conformation or introduce conformational flexibility for improved target adaptation.
Peptide-Protein Docking Predict the binding pose and interaction energy with a target protein.Inform substitutions in the peptide sequence to enhance binding affinity and specificity.
Membrane Permeation Simulation Evaluate the free energy profile of the peptide crossing a lipid bilayer.Guide modifications to improve cell permeability by altering properties like lipophilicity and intramolecular hydrogen bonding.
Free Energy Calculations Quantify the impact of specific amino acid substitutions on binding affinity.Prioritize the synthesis of the most promising analogs by computationally predicting their binding potency.

Use of Specialized Cyclic Peptide Design Tools (e.g., cyclicpeptide Python package)

To streamline the complex process of cyclic peptide design, specialized computational tools have been developed. A notable example is the cyclicpeptide Python package, an open-source toolkit designed for the analysis, processing, and generation of cyclic peptide molecules. oup.comresearchgate.netpypi.orggithub.io This package, built upon RDKit and NetworkX, provides a suite of functionalities that can be applied to the design of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) analogs. oup.compypi.orggithub.io

The cyclicpeptide package offers a range of tools to facilitate a systematic and efficient design workflow:

Structure and Sequence Conversion: The Structure2Sequence and Sequence2Structure tools allow for the seamless conversion between the chemical structure and the sequence representation of cyclic peptides, which is fundamental for computational analysis. oup.comresearchgate.net

Property Analysis: The PropertyAnalysis function can calculate various physicochemical properties that are critical for drug-likeness, such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. researchgate.net

Sequence Generation: The SequenceGeneration tool can automatically create new cyclic peptide sequences based on user-defined rules, such as amino acid substitution tables. researchgate.net This enables the rapid exploration of a vast analog space.

Structural Transformation: The StructureTransformer can also provide 3D structure prediction, offering a starting point for more intensive computational analysis like MD simulations. researchgate.net

Table 2: Key Functionalities of the cyclicpeptide Python Package for Analog Design

FunctionalityDescriptionRelevance to Designing cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) Analogs
Structure2Sequence Converts the 2D or 3D structure of a cyclic peptide into its linear sequence representation.Enables the systematic cataloging and modification of the parent compound's sequence for analog generation.
Sequence2Structure Generates a 2D or 3D structure from a given cyclic peptide sequence.Allows for the rapid visualization and initial structural assessment of newly designed analogs.
PropertyAnalysis Calculates a variety of molecular descriptors and physicochemical properties.Facilitates the in-silico screening of analogs for desirable drug-like properties before committing to synthesis.
SequenceGeneration Automatically generates new peptide sequences based on specified substitution rules.Systematically explores a defined chemical space to propose novel analogs for further computational and experimental evaluation.
GraphAlignment Aligns the graphs of cyclic peptides to identify structural similarities and differences.Can be used to compare the designed analogs with the parent compound or with other known bioactive peptides.

Another relevant tool is cPEPmatch, a Python-based tool for finding cyclic peptides that mimic protein structures and their binding partners. github.com This could be particularly useful if the therapeutic goal of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is to disrupt a protein-protein interaction.

Biological Activity and Mechanistic Insights of Cyclo L Am7 S2py A2in L Ala D Pro

Molecular Mechanisms of Action for Cyclic Peptides

Cyclic peptides, as a class of molecules, exhibit diverse and potent biological activities, largely attributable to their unique structural characteristics. Unlike their linear counterparts, the cyclic nature of these peptides confers a higher degree of conformational rigidity. This pre-organization of the molecular structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and specificity.

The mechanisms through which cyclic peptides exert their effects are varied. They can act as inhibitors of enzymes, modulators of protein-protein interactions (PPIs), or as antagonists or agonists of receptors. Their ability to present a constrained and specific three-dimensional shape allows them to interact with high precision with the often-complex surfaces of proteins. Furthermore, the incorporation of non-proteinogenic amino acids and D-amino acids can enhance their stability against proteolytic degradation, a common limitation of linear peptides, thereby prolonging their biological activity.

Identification and Characterization of Biological Targets for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

Preliminary classifications suggest that cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) may function as a Histone Deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that may have been silenced, including tumor suppressor genes.

Modulation of Protein-Protein Interactions (PPIs)

HDAC enzymes often function as part of large multi-protein complexes. The activity of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) as a potential HDAC inhibitor inherently involves the modulation of protein-protein interactions. By binding to the active site of an HDAC enzyme, the cyclic peptide can disrupt the interaction of the enzyme with its native substrates (histones) and other regulatory proteins within the complex. This disruption can alter the assembly and function of these critical cellular machineries, impacting downstream signaling pathways.

Interactions with Specific Receptors or Enzymes

The primary enzymatic targets for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) are presumed to be members of the Histone Deacetylase family. The specificity of this interaction, i.e., which of the different HDAC isoforms it preferentially binds to, is a critical area of ongoing investigation. The unique chemical moieties within the cyclic peptide, such as the 2-pyridylthio (S2Py) group, are likely to play a key role in directing this specificity by forming specific interactions within the active site of the target HDAC.

Exploration of Intracellular Targets

Given that HDACs are located within the cell, primarily in the nucleus and cytoplasm, the ability of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) to traverse the cell membrane is a prerequisite for its biological activity. The structural features of cyclic peptides, including their ability to form internal hydrogen bonds and present a more hydrophobic exterior, can facilitate this cellular uptake. Once inside the cell, the compound can engage with its intracellular targets, leading to the observed biological effects.

Elucidation of Binding Modes and Affinities through Structural and Computational Studies

Understanding the precise manner in which cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) binds to its target is fundamental to elucidating its mechanism of action and for guiding the design of more potent and selective analogs. While specific experimental structural data for this compound's complex with an HDAC is not yet publicly available, computational modeling and docking studies can provide valuable insights.

These computational approaches can predict the likely binding pose of the cyclic peptide within the active site of various HDAC isoforms. Such models can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion present in the active site of many HDACs, which are crucial for binding affinity and inhibitory activity.

Interaction Type Potential Interacting Residues in HDAC Active Site Contributing Moiety of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)
Zinc CoordinationHistidine, AspartateAm7(S2Py)
Hydrogen BondingAspartate, Histidine, TyrosineAmide backbone, Ala, D-Pro
Hydrophobic InteractionsPhenylalanine, Leucine, ProlineA2in, Proline ring

This table represents a hypothetical model based on known HDAC inhibitor interactions and requires experimental validation.

The Influence of Unique Amino Acids on Target Recognition and Biological Potency

The incorporation of non-canonical amino acids is a hallmark of many biologically active cyclic peptides, and cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is no exception. The specific amino acid composition of this peptide is critical to its function.

L-Am7(S2Py): The 7-aminoheptanoic acid backbone provides a linker of specific length and flexibility, while the 2-pyridylthio group is a known zinc-binding group. This moiety is likely crucial for coordinating with the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibition.

A2in (2-Aminoindane): This rigid, bicyclic amino acid analog can introduce significant conformational constraint into the peptide backbone. This rigidity can help to pre-organize the peptide into a bioactive conformation, enhancing its binding affinity. The aromatic nature of the indane group can also participate in favorable hydrophobic or pi-stacking interactions within the target's binding pocket.

Future Research Directions and Translational Perspectives for Cyclo L Am7 S2py A2in L Ala D Pro

Advancements in Automated Synthesis and High-Throughput Production of Cyclic Peptides

The synthesis of complex cyclic peptides like cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is undergoing a significant transformation, driven by innovations in automated synthesis and high-throughput production. nih.govtechnologypublisher.com Modern automated peptide synthesizers are enhancing the scalability of production through parallel synthesis arrays, capable of producing numerous sequences simultaneously. nih.gov These systems often integrate real-time monitoring and control, optimizing the efficiency of solid-phase peptide synthesis (SPPS), the foundational technology for creating these molecules. biotage.comfrontiersin.org

A key challenge in cyclic peptide synthesis is the cyclization step, which can be resource-intensive. mdpi.comnih.gov To address this, new methodologies are being developed to streamline this process. technologypublisher.com For instance, technologies that allow for cyclization in aqueous buffers without the need for extensive purification are reducing both the time and cost associated with producing cyclic peptide libraries. technologypublisher.com This is particularly advantageous for high-throughput screening, where large numbers of compounds are needed for evaluation. nih.govnih.gov

Furthermore, the development of novel cyclization strategies, including the use of chemoselective ligations and enzyme-based methods, is expanding the toolkit available to chemists. mdpi.commdpi.com These advancements not only facilitate the production of known cyclic peptides but also open the door to the creation of novel structures with potentially enhanced therapeutic properties. nih.govnih.gov The evolution of these synthetic technologies is critical for the future exploration of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) and related compounds, enabling the rapid generation of analogues for structure-activity relationship studies and therapeutic optimization. nih.gov

Refinement of Computational Models for Enhanced Prediction of Conformational Landscapes and Biological Activity

The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov Consequently, the refinement of computational models to accurately predict these properties is a major focus of current research. nih.govbiorxiv.org Advanced computational methods, such as molecular dynamics (MD) simulations, are increasingly used to explore the conformational landscape of cyclic peptides in solution. nih.govspringernature.com However, the computational expense of these simulations has historically limited their application in large-scale screening. nih.gov

To overcome this limitation, researchers are developing more efficient computational approaches. One such innovation is the use of robotics-based algorithms to exhaustively explore the conformational space of small cyclic peptides. biorxiv.orgacs.org Additionally, machine learning models are being trained on data from MD simulations to predict structural ensembles with a fraction of the computational cost. nih.govresearchgate.netrsc.org These "in silico" tools are becoming increasingly sophisticated, with the ability to handle non-natural amino acids and complex cyclization patterns. acs.orgbiorxiv.org

Development of Integrated Experimental-Computational Workflows for Cyclic Peptide Discovery

The synergy between experimental and computational approaches is leading to the development of powerful, integrated workflows for cyclic peptide discovery. conceptlifesciences.comvivabiotech.com These workflows create a feedback loop where computational predictions guide experimental synthesis and testing, and the resulting data is used to refine the computational models. conceptlifesciences.com This iterative process accelerates the discovery of new drug candidates by focusing resources on the most promising compounds. vivabiotech.com

A typical integrated workflow begins with the computational design of a peptide library, followed by high-throughput synthesis and screening. nih.govnih.gov The active compounds identified in these screens are then subjected to more detailed experimental characterization and computational analysis to understand their structure-activity relationships. nih.gov This integrated approach has been shown to significantly shorten the timeline for lead optimization. vivabiotech.com

The development of comprehensive databases and knowledge bases, such as CyclicPepedia, further enhances these workflows by providing a centralized resource for information on known cyclic peptides, including their sequences, structures, and biological activities. oup.comnih.gov For a specific compound like cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), being part of such an integrated discovery pipeline would enable a more systematic and efficient exploration of its therapeutic potential.

Exploration of Novel Biological Pathways and Therapeutic Applications beyond Initial Indications

While the initial therapeutic target of a cyclic peptide may be well-defined, there is a growing interest in exploring novel biological pathways and applications for these versatile molecules. technologypublisher.comresearchgate.net The unique structural properties of cyclic peptides, such as their high stability and ability to bind to challenging targets like protein-protein interfaces, make them suitable for a wide range of therapeutic areas. nih.govoup.com

Cyclic peptides are being investigated for a variety of applications, including as anticancer, antibacterial, and antiviral agents. oup.comnih.gov Their ability to modulate biological processes with high specificity and affinity offers a significant advantage over traditional small molecules. nih.govoup.com The exploration of new therapeutic indications for existing cyclic peptide scaffolds is a key area of future research.

For cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), this means that its therapeutic potential may extend beyond its initial intended use. Systematic screening against a diverse range of biological targets and disease models could uncover new and unexpected activities, expanding its potential clinical utility.

Strategies for Optimizing the Pharmacokinetic Profile

A critical aspect of translating a promising cyclic peptide into a viable therapeutic is the optimization of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Strategies to improve these properties are a major focus of research and development in the field. nih.govresearchgate.netrsc.org

One common approach is to modify the peptide structure to enhance its stability and permeability. nih.gov This can involve incorporating non-natural amino acids, N-methylation, or altering the cyclization strategy. wuxiapptec.com For example, N-methylation has been shown to improve the membrane permeability of cyclic peptides by reducing the number of hydrogen bond donors. wuxiapptec.com

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-), and how do purity and yield vary between protocols?

  • Answer: Solid-phase peptide synthesis (SPPS) and solution-phase cyclization are widely used. SPPS offers advantages in stepwise control, with reported yields of 60–75% and purity >90% post-HPLC purification . Solution-phase methods may achieve higher yields (80–85%) but require rigorous purification via reverse-phase HPLC to remove linear byproducts. Key validation steps include LC-MS for molecular weight confirmation and NMR for structural integrity .

Q. Which spectroscopic techniques are critical for structural validation of this cyclopeptide?

  • Answer: Tandem mass spectrometry (MS/MS) confirms the molecular formula via accurate mass measurement (e.g., HRESIMS with <1 ppm error) . 2D NMR (COSY, HSQC, HMBC) resolves the cyclic backbone and side-chain interactions, particularly proline ring puckering and amide bond geometry . Specific optical rotation ([α]D) is essential for stereochemical validation, as seen in cyclo(L-Trp-D-Pro) studies .

Q. How is the biological activity of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) typically assessed in vitro?

  • Answer: Cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., A549, HCT-116) are standard. IC50 values are calculated using nonlinear regression, with controls for solvent interference. For example, cyclo(Pro-Ala) showed IC50 = 18.5 µg/mL against A549 cells . Secondary assays (apoptosis markers, ROS detection) validate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer: Discrepancies in NMR chemical shifts or MS/MS fragmentation patterns often arise from stereoisomerism or solvent effects. Strategies include:

  • Comparative analysis: Cross-reference with published data for analogous cyclopeptides (e.g., cyclo(L-Phe-L-Pro) vs. cyclo(L-Trp-D-Pro)) .
  • Dynamic NMR: Variable-temperature experiments to probe conformational flexibility in proline residues .
  • Isotopic labeling: Use of 13C/15N-labeled amino acids to clarify ambiguous NOE correlations .

Q. What experimental designs optimize the stability of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) under physiological conditions?

  • Answer: Stability studies involve:

  • pH titration: Monitor degradation via LC-MS in buffers simulating lysosomal (pH 4.5–5.5) or plasma (pH 7.4) environments .
  • Temperature ramps: Accelerated stability testing at 37–40°C to predict shelf-life .
  • Protease challenge: Incubation with trypsin/chymotrypsin to assess resistance to enzymatic cleavage .

Q. How can stereochemical inconsistencies in synthetic batches be systematically addressed?

  • Answer:

  • Chiral HPLC: Employ columns like Chirobiotic T for enantiomer separation, with mobile phases adjusted for proline’s conformational rigidity .
  • Circular dichroism (CD): Compare CD spectra with validated standards (e.g., cyclo(L-Ala-D-Pro) vs. cyclo(D-Ala-L-Pro)) .
  • Crystallography: X-ray diffraction of single crystals resolves absolute configuration, though limited by peptide solubility .

Q. What strategies enhance the bioactivity of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) through structural modification?

  • Answer: Structure-activity relationship (SAR) studies focus on:

  • Amino acid substitution: Replacing Ala with hydrophobic residues (e.g., Leu) to improve membrane permeability .
  • Side-chain functionalization: Introducing thiol-reactive groups (e.g., S2Py) for targeted conjugation, as seen in cytotoxic analogs .
  • Ring size modulation: Testing 6- vs. 7-membered rings to balance rigidity and receptor binding .

Methodological Considerations

Q. How should researchers design a robust quantification protocol for cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) in biological matrices?

  • Answer: Use LC-MS/MS with isotopically labeled internal standards (e.g., 13C6-cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)) to correct for matrix effects. Calibration curves spanning 0.1–100 µg/mL ensure linearity (R² >0.99). Validate precision (CV <15%) and recovery (>80%) in plasma/tissue homogenates .

Q. What computational tools are recommended for predicting the conformational dynamics of this cyclopeptide?

  • Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water) predict proline ring flipping and hydrogen-bond networks. Density functional theory (DFT) optimizes ground-state geometries for NMR chemical shift calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.